![molecular formula C10H7NO2 B100708 4-Cyanocinnamic acid CAS No. 18664-39-6](/img/structure/B100708.png)
4-Cyanocinnamic acid
Overview
Description
4-Cyanocinnamic acid is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to cinnamic acid derivatives, which are known for their role in the matrix-assisted laser desorption ionization mass spectrometry (MALDI MS) as matrices, as well as their involvement in various organic reactions and material science applications.
Synthesis Analysis
The synthesis of derivatives related to this compound has been explored in several studies. For instance, the synthesis of 4-chloro-α-cyanocinnamic acid (Cl-CCA) was achieved by systematic variation of the functional groups of the α-cyanocinnamic acid core unit, leading to a compound with outstanding matrix properties for MALDI MS . Additionally, polymers derived from 4-carboxycinnamic acid have been synthesized, demonstrating the versatility of cinnamic acid derivatives in polymer science .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been analyzed using various spectroscopic techniques. For example, a comparative Raman vibrational analysis of α-cyano-4-hydroxycinnamic acid (4CHCA) and its derivatives was performed to determine differences between structurally similar compounds . This type of analysis is crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. Photoreactive cholesteric polyesters derived from 4-carboxycinnamic acid undergo trans-cis photoisomerization and photocycloaddition upon irradiation . Similarly, 4-methoxycinnamic acid-3'-methylbutyl ester was subjected to UV irradiation, resulting in cycloaddition products . These reactions are significant for the development of photoactive materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been extensively studied. Polarographic behavior of this compound shows a marked dependence on pH, with the reduction processes varying with pH levels . The compound's behavior as a MALDI MS matrix has also been investigated, revealing its superior performance in terms of sensitivity and peptide recovery in proteomic analyses . Furthermore, the mesogenic properties of certain cinnamic acid derivatives have been explored, indicating their potential as thermotropic nematic liquid crystals .
Scientific Research Applications
1. Application in Mass Spectrometry
4-Cyanocinnamic acid is extensively utilized in mass spectrometry, particularly in matrix-assisted laser desorption/ionization (MALDI) techniques. For example, 4-chloro-α-cyanocinnamic acid (ClCCA) has been proven highly effective as a matrix for detecting cyanocobalamin in foodstuffs by MALDI mass spectrometry. This compound provides superior performance in identifying peptides and proteins compared to other matrices like α-cyano-4-hydroxycinnamic acid, thanks to its high sensitivity and improved detection of acidic to neutral peptides (Calvano et al., 2016).
2. Analyzing Protein-Protease Combinations
This compound derivatives have shown significant potential in analyzing protein-protease combinations. Research indicates that these compounds, especially 4-chloro-α-cyanocinnamic acid, enhance the number of identified peptides and sequence coverages in mass spectrometry. This improvement is attributed to their ability to detect numerous acidic to neutral peptides and phosphopeptides, which is crucial for comprehensive protein analysis (Jaskolla, Papasotiriou, & Karas, 2009).
3. Role in Topochemical Reactions
This compound also plays a role in topochemical reactions. For instance, this compound is involved in temperature-dependent solid-state photochemical reactions, demonstrating its utility in the study of molecular motion in crystals. This property is significant for understanding the photoreactivity of certain compounds (Dhurjati, Sarma, & Desiraju, 1991).
4. Impact on MALDI-MS Analysis
The influence of this compound on the MALDI-MS analysis of peptides and proteins cannot be overstated. Different preparation procedures of the sample-matrix using this compound have shown to greatly affect the quality of the MALDI mass spectra, indicating the need for careful consideration in sample preparation for optimal analysis results (Cohen & Chait, 1996).
Mechanism of Action
Target of Action
4-Cyanocinnamic acid primarily targets aldose reductase (ALR2) . ALR2 is an enzyme that converts glucose into sorbitol, a process that can lead to various diabetic complications when overactivated . The compound also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .
Mode of Action
This compound interacts with its targets by binding to ALR2 . This binding inhibits the activity of ALR2, preventing the overproduction of sorbitol . It also blocks the transport of monocarboxylic acids, including lactate and pyruvate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyol pathway . In this pathway, glucose is converted into sorbitol by ALR2, and then into fructose by sorbitol dehydrogenase . Overactivation of this pathway can lead to the overproduction of sorbitol and the depletion of NADPH cell stores, increasing the susceptibility of cells to damage by reactive oxygen species (ROS) .
Pharmacokinetics
Its ability to inhibit alr2 and monocarboxylic acid transport suggests that it may have good bioavailability .
Result of Action
The inhibition of ALR2 by this compound can reduce the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS . This can help to prevent diabetic complications such as neuropathy, retinopathy, cataracts, nephropathy, and cardiovascular diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its effectiveness as an ALR2 inhibitor and antioxidant was demonstrated in a chick embryo model of hyperglycemia . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZQKYCNGNRBV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277921 | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16642-94-7, 18664-39-6 | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18664-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cyanocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the solid-state structure of 4-cyanocinnamic acid influence its photochemical reactivity?
A: While the provided abstracts don't delve into the specific structural features influencing this compound's photochemical reactivity, they highlight a key factor: molecular motion within the crystal lattice. Research suggests that this compound, unlike its isomer 3-cyanocinnamic acid, possesses sufficient molecular freedom in its crystal structure to undergo [2+2] topochemical cycloadditions upon irradiation. [] This suggests that the arrangement of molecules and the degree of freedom they have to move and interact within the crystal lattice play a crucial role in dictating its photoreactivity.
Q2: Can electrochemical methods be used to study the properties of this compound?
A: Yes, electrochemical techniques offer valuable insights into the behavior of this compound. Although the provided abstract doesn't contain specific data, it indicates that polarographic analysis has been employed to study this compound and its ethyl ester. [] This suggests that researchers leverage electrochemical methods to investigate electron transfer processes, redox potentials, and other electrochemical characteristics of this compound, potentially revealing information about its reactivity and potential applications.
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